5-methylhex-5-en-1-ol CAS 5212-80-6 physical and chemical properties
5-methylhex-5-en-1-ol CAS 5212-80-6 physical and chemical properties
An In-depth Technical Guide to 5-methylhex-5-en-1-ol (CAS 5212-80-6)
Introduction
5-methylhex-5-en-1-ol is a bifunctional organic molecule possessing both a primary alcohol and a terminal alkene. This structure makes it a valuable intermediate in organic synthesis, offering two distinct reactive sites for chemical modification. Its potential applications lie in the synthesis of fine chemicals, the development of new fragrance compounds, and as a building block for more complex molecular architectures in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, expected reactivity, and essential safety information, tailored for researchers and professionals in the chemical sciences.
Physicochemical Properties
The properties of 5-methylhex-5-en-1-ol are summarized below. It is important to note that while some data is computed, other key physical parameters are estimated based on its close structural isomers due to a lack of extensive experimental data for this specific compound.
| Property | Value | Source | Notes |
| CAS Number | 5212-80-6 | [1] | |
| Molecular Formula | C₇H₁₄O | [1] | |
| Molecular Weight | 114.19 g/mol | [1] | Computed |
| Exact Mass | 114.104465066 Da | [1] | Computed |
| Boiling Point | ~163-168 °C (at 760 mmHg) | [2] | Estimated based on 5-methyl-5-hexen-2-ol (163.2°C) and 5-methyl-1-hexanol (167-168°C) |
| Density | ~0.82-0.83 g/cm³ | [2] | Estimated based on 5-methyl-5-hexen-2-ol (0.834 g/cm³) and 5-methyl-1-hexanol (0.823 g/mL) |
| Refractive Index (n₂₀/D) | ~1.422 | Estimated based on 5-methyl-1-hexanol | |
| Topological Polar Surface Area | 20.2 Ų | [1] | Computed |
| XLogP3-AA | 2.0 | [1] | Computed |
| Hydrogen Bond Donor Count | 1 | [1] | Computed |
| Hydrogen Bond Acceptor Count | 1 | [1] | Computed |
| Rotatable Bond Count | 4 | [1] | Computed |
Spectroscopic Characterization
While specific experimental spectra for 5-methylhex-5-en-1-ol are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on data from its isomers and foundational principles.[3]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal double bond as two closely spaced singlets (or narrow multiplets) around 4.7 ppm. The methyl group on the double bond would appear as a singlet around 1.7 ppm. The methylene group adjacent to the hydroxyl (–CH₂OH) would likely be a triplet at approximately 3.6 ppm. The remaining methylene groups in the aliphatic chain would produce complex multiplets between 1.4 and 2.1 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The two sp² carbons of the double bond are expected in the range of 110-145 ppm. The carbon attached to the hydroxyl group (C1) would be found around 62 ppm. The methyl carbon on the double bond would be around 22 ppm, and the remaining aliphatic sp³ carbons would appear in the 25-40 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp peak around 3075 cm⁻¹ would indicate the =C-H stretching of the alkene. The C=C double bond stretch is expected to appear near 1650 cm⁻¹. Strong C-H stretching bands from the aliphatic chain will be present just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 114. A significant peak corresponding to the loss of water (M-18) at m/z = 96 is expected. Other characteristic fragmentation patterns would involve cleavage of the carbon chain, leading to various smaller fragments.
Synthesis and Reactivity
Proposed Synthesis via Grignard Reaction
A robust and logical approach to synthesize 5-methylhex-5-en-1-ol is through the reaction of a Grignard reagent with a suitable electrophile, such as δ-valerolactone. This method builds the carbon skeleton and installs the hydroxyl group in a single key step.
Caption: Proposed synthesis of 5-methylhex-5-en-1-ol via Grignard reaction.
Detailed Protocol:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of isopropenyl bromide in anhydrous diethyl ether is added dropwise from the funnel to initiate the reaction.[4] The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.[4] The mixture is stirred until the magnesium is consumed, yielding isopropenylmagnesium bromide.
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Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of δ-valerolactone in anhydrous diethyl ether is added dropwise. The causality here is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to ring-opening.[5] The reaction is allowed to stir and warm to room temperature.
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Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the resulting alkoxide to form the desired alcohol and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 5-methylhex-5-en-1-ol.
Chemical Reactivity
The bifunctional nature of 5-methylhex-5-en-1-ol allows for a range of selective transformations.
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Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde (5-methylhex-5-enal) using mild reagents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidants like Jones reagent. It can also be converted to esters or ethers.
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Reactions at the Alkene: The terminal double bond is susceptible to electrophilic addition. For instance, hydroboration-oxidation would yield the corresponding 5-methylhexane-1,6-diol. Halogenation (e.g., with Br₂) would proceed readily. Additionally, the alkene can participate in radical reactions and various metal-catalyzed processes.
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Intramolecular Cyclization: Like its unmethylated counterpart 5-hexen-1-ol, this molecule can undergo intramolecular cyclization reactions.[6] For example, treatment with an iodine source can trigger an iodoetherification reaction to form a substituted tetrahydrofuran ring, a common structural motif in natural products.[6]
Caption: Key chemical transformations of 5-methylhex-5-en-1-ol.
Applications and Research Interest
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Fragrance and Flavor Industry: Unsaturated C7 alcohols and their derivatives are often explored for their olfactory properties. The related ketone, 5-methyl-5-hexen-2-one, is noted for its use in creating a variety of fragrances.[7][8] By extension, 5-methylhex-5-en-1-ol and its esters are promising candidates for investigation as new fragrance ingredients.
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Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block. The ability to selectively functionalize either the alcohol or the alkene group makes it a useful intermediate in the synthesis of more complex targets, including natural products and active pharmaceutical ingredients.[6][9]
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Polymer and Materials Science: The terminal alkene functionality allows for its potential use as a monomer in polymerization reactions or as a co-monomer to introduce hydroxyl side chains into polymers, which can be used to modify polymer properties or for subsequent grafting.
Safety and Handling
No specific safety data sheet (SDS) for 5-methylhex-5-en-1-ol is widely available. Therefore, safety precautions must be based on data for closely related and structurally similar compounds such as 5-hexen-1-ol and 5-methyl-5-hexen-2-ol.[10][11]
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GHS Hazard Classification (Predicted):
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Handling Precautions:
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Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ground and bond containers when transferring to prevent static discharge.
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Avoid inhalation of vapors and contact with skin and eyes.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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References
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Chemsrc. 5-methylhex-5-en-1-ol | CAS#:5212-80-6. [Link]
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Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
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PubChem. 5-Hexen-1-ol, 5-methyl-. [Link]
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LookChem. 5-Methyl-5-hexen-2-ol. [Link]
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University of California, Davis. Grignard Reaction. [Link]
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FooDB. Showing Compound 5-Methyl-5-hexen-2-one (FDB008163). [Link]
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PubChem. 5-Methyl-5-hexen-2-ol. [Link]
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The Good Scents Company. 5-methyl-5-hexen-2-one. [Link]
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NextSDS. 5-methylhex-5-en-2-ol — Chemical Substance Information. [Link]
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LibreTexts Chemistry. 25. The Grignard Reaction. [Link]
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Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
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PubChem. 5-Methyl-1-hexanol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). 5-Hexyn-1-ol: A Versatile Building Block in Modern Organic Chemistry. [Link]
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